Streptidine Sulfate Salt

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Analytical specificity gap in streptomycin impurity testing? Streptidine Sulfate Salt is the certified EP Impurity A reference standard, essential for HPLC-CAD quantitation at LOQ 0.008% (5 mg/mL test solution) per validated pharmacopeial methods. • Enables GMP-compliant batch release & stability testing with defined acceptance criteria. • Distinct from 2-deoxystreptamine cores; validated HPLC method resolves streptidine from streptomycin in human serum with ≥91.5% recovery. • In ototoxicity research, purified streptidine at 0.1x dose induces equivalent hair cell loss vs. parent drug, isolating the vestibulotoxic metabolite.

Molecular Formula C₈H₁₈N₆O₄ xH₂SO₄
Molecular Weight 262.27
Cat. No. B1153454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptidine Sulfate Salt
SynonymsN1,N3-Bis(aminoiminomethyl)streptamine Sulfate Salt;  N,N’-Diamidinostreptamine Sulfate Salt;  N,N’’’-(2,4,5,6-Tetrahydroxy-1,3-cyclohexanediyl)bis-guanidine Sulfate Salt;  _x000B_
Molecular FormulaC₈H₁₈N₆O₄ xH₂SO₄
Molecular Weight262.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Streptidine Sulfate Salt: Reference Standard & Aminoglycoside Core


Streptidine Sulfate Salt (CAS 85-17-6) is the sulfate salt form of streptidine, an amino cyclitol derivative that functions as the characteristic aminocyclitol core of streptomycin and related aminoglycoside antibiotics [1]. Unlike the more common 2-deoxystreptamine core found in other clinically used aminoglycosides (e.g., gentamicin, tobramycin, amikacin), streptidine features two guanidino groups and forms the structural foundation for the streptomycin class [2]. The sulfate salt is primarily utilized as a certified reference standard, specifically designated as Dihydrostreptomycin Sulfate EP Impurity A [3]. Its procurement is driven by analytical necessity rather than direct therapeutic application, serving as a critical tool in pharmaceutical quality control, forced degradation studies, and ototoxicity research .

Streptidine Sulfate Salt: Substitution Risks


The procurement of Streptidine Sulfate Salt is not interchangeable with other aminoglycoside cores (e.g., 2-deoxystreptamine) or related degradation products (e.g., streptobiosamine) due to fundamental differences in their analytical, biological, and regulatory roles [1]. In pharmaceutical quality control, Streptidine Sulfate Salt serves as a specific impurity marker (EP Impurity A) for streptomycin and dihydrostreptomycin formulations, with its own defined acceptance criteria [2]. Substituting with a different aminoglycoside core would invalidate the analytical method due to distinct chromatographic behavior and detection limits [3]. In ototoxicity research, only the streptidine moiety, not the full streptomycin molecule or other components, has been directly implicated as the vestibulotoxic metabolite responsible for delayed inner ear damage [4]. This specificity dictates that studies of streptomycin-induced toxicity must utilize purified streptidine to isolate the causative agent [5]. The evidence below quantifies these critical differences.

Streptidine Sulfate Salt: Quantitative Differentiation


Ultra-Trace Impurity Detection

A validated HPLC-CAD method demonstrates that Streptidine Sulfate can be quantified as an impurity in streptomycin sulfate drug substance at a significantly lower threshold compared to the main analyte. The limit of quantification (LOQ) for streptidine sulfate is 0.008%, which is an order of magnitude lower than the LOQ for streptomycin sulfate (0.09%) under identical analytical conditions [1]. This establishes a specific and sensitive detection window for this critical impurity. In contrast, other aminoglycoside cores like 2-deoxystreptamine (the core of gentamicin and tobramycin) would not be relevant analytes in this context and would exhibit different chromatographic and mass spectrometric behavior, requiring a separate, non-comparable analytical method [2].

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Vestibulotoxic Metabolite: Streptidine

In a chronic in vivo rat model, administration of purified streptidine directly caused vestibular damage comparable to that of the parent drug, streptomycin, but at a dramatically lower dose. After 45 days, treatment with streptidine at a dose 90% lower than that of streptomycin (dose reduction factor of 10x) resulted in a roughly equivalent loss of utricular hair cells [1]. Furthermore, serum concentrations of the metabolite in streptomycin-treated rats reached 8.0 µg/mL, while streptomycin itself was undetectable, confirming streptidine as the predominant circulating species associated with toxicity [2]. This potency is in stark contrast to streptobiosamine, the other major degradation product of streptomycin, which has been shown to lack significant antibiotic or ototoxic activity [3].

Ototoxicity Pharmacology Metabolism

Biosynthetic Enzyme Specificity

The biosynthetic enzyme dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase, which is responsible for attaching the first sugar moiety to the aminocyclitol core in the streptomycin pathway, exhibits strict substrate specificity. While the enzyme actively utilizes streptidine-6-phosphate as a substrate, it shows no detectable activity with 2-deoxystreptamine, streptidine (non-phosphorylated), or 4-deoxystreptamine [1]. This enzymatic gatekeeping step represents a fundamental biochemical distinction between the streptomycin class and all other clinically relevant aminoglycosides, which are built upon a 2-deoxystreptamine core [2]. This class-level inference demonstrates that streptidine is not merely a structural analog but a functionally unique biosynthetic intermediate.

Biosynthesis Enzymology Aminoglycoside Chemistry

HPLC Method Selectivity

A direct reverse-phase HPLC method validated for the simultaneous determination of streptomycin and its ototoxic metabolite streptidine in human serum demonstrates robust analytical performance with high recovery and precision. The method achieves recovery rates of ≥91.5% for both streptidine and streptomycin from spiked human serum [1]. Intraday precision (coefficient of variation) is ≤9.7%, and interday precision is ≤10.6% for both compounds [2]. This validated method's ability to baseline-resolve streptidine from the parent drug in a complex biological matrix underscores the necessity of a certified reference standard of streptidine sulfate salt for accurate quantitation in clinical and pharmacokinetic studies. Using a structurally related compound like dihydrostreptomycin or another aminoglycoside would result in different retention times and inaccurate quantification.

Bioanalysis HPLC Therapeutic Drug Monitoring

Pharmacopeial Impurity Designation

Streptidine is officially designated as 'Dihydrostreptomycin Sulfate EP Impurity A' by the European Pharmacopoeia (EP) and as a related impurity by the United States Pharmacopeia (USP), conferring a specific regulatory identity that dictates its use in quality control [1]. This stands in contrast to other known streptomycin degradation products and impurities, such as streptobiosamine, mannosidostreptomycin (streptomycin B), and bis-(α-hydroxystreptomycyl)-amine, which have different EP/USP impurity designations and separate acceptance criteria [2]. Analytical methods are specifically developed and validated to quantify streptidine as a distinct entity. Consequently, a laboratory cannot substitute a generic 'streptomycin-related compound' for a certified Streptidine Sulfate Salt reference standard and expect to meet regulatory compliance .

Regulatory Compliance Pharmaceutical Analysis Reference Standards

Streptidine Sulfate Salt: Validated Use-Cases


Pharmaceutical QC: EP Impurity A Testing

Procurement of Streptidine Sulfate Salt as a certified reference standard (EP Impurity A) is mandatory for GMP-compliant laboratories performing batch release and stability testing. The validated HPLC-CAD method establishes a quantitation limit (LOQ) of 0.008% for streptidine sulfate in a 5 mg/mL test solution, a sensitivity essential for meeting stringent pharmacopeial limits [1]. The certified standard ensures accurate identification and quantitation of this specific impurity, a regulatory requirement that cannot be fulfilled by substituting with another aminoglycoside component [2].

Ototoxicity Mechanistic Studies

Investigators studying the delayed onset of streptomycin-induced vestibulotoxicity should procure purified streptidine sulfate salt to serve as the primary experimental agent. In vivo data demonstrate that streptidine at a 90% lower dose (0.1x) induces equivalent hair cell loss compared to the parent drug [3]. Using the purified compound, rather than the full antibiotic, allows for the isolation of the vestibulotoxic mechanism, as streptomycin itself is rapidly cleared, while the metabolite accumulates to levels of 8.0 µg/mL and is the direct damaging agent [4].

Therapeutic Drug Monitoring Method Validation

Clinical research laboratories developing or validating HPLC assays for monitoring streptomycin therapy and its associated ototoxicity require a high-purity streptidine sulfate salt reference standard. The validated reverse-phase HPLC method demonstrates the ability to baseline-resolve and accurately quantify both streptomycin and streptidine in human serum with recovery rates ≥91.5% [5]. A certified reference standard is essential for constructing accurate calibration curves and quality control samples, ensuring the reliability of patient serum measurements [6].

Biosynthetic Pathway Engineering

Researchers engaged in metabolic engineering of Streptomyces species or in vitro reconstitution of the streptomycin biosynthetic pathway must use authentic streptidine or its phosphorylated form (streptidine-6-phosphate) as a substrate or analytical standard. Key pathway enzymes, such as dTDP-L-dihydrostreptose: streptidine-6-phosphate dihydrostreptosyltransferase, exhibit absolute substrate specificity, showing no activity with the 2-deoxystreptamine core found in other aminoglycosides [7]. This specificity necessitates the procurement of the correct compound for accurate enzymatic assays and pathway analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Streptidine Sulfate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.